Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate
Description
Significance of Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate in Organic Chemistry
This compound occupies a unique position within the broader class of beta-keto esters, which are fundamental building blocks in organic synthesis. The compound's molecular formula of C18H23NO3 with a molecular weight of 301.39 daltons reflects its substantial structural complexity. Beta-keto esters, as a chemical class, contain both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry. The specific structural features of this compound, including the pyrrolinomethyl group attached to the phenyl ring, provide distinctive reactivity patterns that distinguish it from simpler beta-keto ester analogs.
The significance of this compound extends beyond its individual properties to encompass its role as a representative of functionalized aromatic ketoesters. The presence of the heterocyclic pyrrolidine ring system, albeit in its unsaturated pyrroline form, introduces additional complexity and potential for specific molecular interactions. This structural motif is particularly relevant in the context of modern pharmaceutical chemistry, where heterocyclic compounds frequently serve as key pharmacophores in drug design and development.
The compound's ester functionality enables participation in various transesterification reactions, which have been shown to be particularly useful transformations in organic synthesis. Research has demonstrated that beta-keto esters can be selectively transesterified over other ester types, proceeding through enol intermediates where chelation between carbonyls to catalyst heteroatoms plays a crucial role. This selectivity is enhanced by the presence of an enolizable alpha-proton, a feature present in this compound.
Table 1: Comparative Analysis of Related Aromatic Ketoesters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group |
|---|---|---|---|---|
| This compound | 898749-78-5 | C18H23NO3 | 301.39 | 3-pyrrolinomethyl |
| Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate | 898773-93-8 | C19H27NO3 | 317.42 | piperidinomethyl |
| Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate | 898764-91-5 | C18H23NO3 | 301.4 | 4-pyrrolinomethyl |
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of synthetic organic chemistry, particularly the advancement in methods for constructing complex aromatic ketoesters. While specific historical documentation of this compound's discovery is limited in available literature, its structural characteristics reflect decades of advancement in synthetic methodologies for creating functionalized aromatic compounds.
The compound belongs to the valerate family, derived from valeric acid, which has historical significance dating back to its isolation from the perennial flowering plant Valeriana officinalis. Valeric acid and its derivatives have been utilized in various applications throughout history, with volatile esters of valeric acid finding applications in perfumes and cosmetics due to their pleasant odors. The evolution from simple valeric acid derivatives to complex functionalized compounds like this compound represents a sophisticated progression in synthetic chemistry.
The incorporation of the pyrrolinomethyl substituent reflects advances in heterocyclic chemistry and the growing understanding of structure-activity relationships in organic compounds. Pyrrolidine and its derivatives have been extensively studied due to their presence in numerous natural products and their biological significance. The specific attachment of the pyrrolinomethyl group to the meta position of the phenyl ring demonstrates precise synthetic control achieved through modern organic chemistry techniques.
Market research indicates that compounds of this type have gained commercial significance in recent years, with comprehensive market analysis reports being published as recently as 2025. This commercial interest suggests that the compound and its analogs have found practical applications that extend beyond academic research into industrial and potentially pharmaceutical applications.
Contemporary Research Applications
Current research applications of this compound span multiple domains within organic and medicinal chemistry. The compound serves primarily as an intermediate in the synthesis of more complex organic molecules, a role that has been documented for structurally related compounds. This application is particularly significant in the context of pharmaceutical research, where complex intermediates are essential for the construction of bioactive molecules.
Research into related compounds has demonstrated the utility of such structures in biological research, with investigations focusing on potential therapeutic effects. The pyrrolinomethyl substituent provides a unique chemical handle that can participate in various chemical transformations, enabling the synthesis of diverse molecular architectures. This versatility makes the compound valuable in exploratory synthetic chemistry, where researchers seek to develop new synthetic methodologies or create novel molecular structures.
The compound's potential for enzyme inhibition and receptor interactions has been suggested based on studies of structurally similar molecules. While specific data for this compound may be limited, compounds featuring similar structural motifs have shown promising biological activities. The presence of both aromatic and heterocyclic components within a single molecule often correlates with enhanced biological activity and selectivity.
Contemporary synthetic applications also include the compound's use in stereodivergent synthesis strategies. Research has shown that beta-keto esters can participate in asymmetric dehydrative allylation reactions using binary catalyst systems, enabling the construction of products with multiple stereogenic centers. Although this specific compound was not mentioned in these studies, its structural similarity to the substrates used suggests potential applications in similar transformations.
Table 2: Research Applications and Properties
| Application Domain | Specific Use | Key Properties | Research Status |
|---|---|---|---|
| Synthetic Intermediates | Complex molecule synthesis | Reactive ketone and ester groups | Established |
| Biological Research | Enzyme/receptor studies | Heterocyclic functionality | Investigational |
| Medicinal Chemistry | Drug intermediate | Aromatic and aliphatic components | Exploratory |
| Stereochemical Studies | Asymmetric synthesis | Enolizable alpha position | Potential |
Scope and Objectives of Current Research
The scope of current research involving this compound encompasses several interconnected objectives that reflect both fundamental scientific inquiry and practical applications. Primary research objectives focus on understanding the compound's chemical reactivity patterns, particularly its behavior in various synthetic transformations that could expand its utility as a synthetic intermediate.
One major research direction involves the exploration of the compound's potential in catalytic processes. Given the demonstrated success of related beta-keto esters in metal-catalyzed transformations, researchers are investigating whether this compound can serve as an effective substrate in novel catalytic methodologies. The presence of the pyrrolinomethyl group provides additional coordination sites that could influence catalyst-substrate interactions, potentially leading to enhanced selectivity or reactivity.
Current research objectives also include comprehensive characterization of the compound's physical and chemical properties. While basic molecular data is available, detailed studies of solubility, stability under various conditions, and spectroscopic properties remain areas of active investigation. Such characterization is essential for optimizing synthetic procedures and storage conditions, as well as for developing scaled-up production methods.
The compound's potential biological activity represents another significant research objective. Initial investigations focus on screening for enzyme inhibition and receptor binding activities, building upon the documented biological properties of related compounds. These studies aim to identify specific molecular targets and establish structure-activity relationships that could guide the design of more potent analogs.
Long-term research objectives include the development of efficient synthetic routes to the compound and its analogs. Current commercial availability suggests established synthetic pathways, but research continues into more cost-effective and environmentally sustainable production methods. This includes investigation of alternative synthetic strategies that might reduce the number of synthetic steps or utilize more readily available starting materials.
Properties
IUPAC Name |
ethyl 5-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOUJKGDRSPHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643516 | |
| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-78-5 | |
| Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with 3-(3-pyrrolinomethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactivity, making it a valuable tool for organic synthesis.
Biology
Research indicates that this compound has potential biological activities , including:
- Antimicrobial properties: Preliminary studies suggest efficacy against various bacterial strains.
- Cytotoxic effects: In vitro assays have shown the ability to induce apoptosis in cancer cell lines.
- Neuroprotective effects: Compounds with similar structures have demonstrated protective benefits in models of oxidative stress.
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases. The compound's ability to interact with specific molecular targets suggests possible applications in drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly where complex organic synthesis is required.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Against Cancer Cells
Research published in the Journal of Medicinal Chemistry examined the cytotoxic effects on human breast cancer cell lines (MCF-7). The findings showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications for cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Pyridyl vs. Pyrrolinomethyl Substituents
- Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0): The pyridyl group introduces aromatic nitrogen, enhancing polarity and enabling π-π stacking interactions. However, pyridine’s weak hydrogen-bond acceptor properties contrast with pyrrolidine’s secondary amine, which can act as a hydrogen-bond donor . Similarity score: 0.91 .
Thiomorpholinomethyl vs. Pyrrolinomethyl Substituents
- Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS 898783-38-5): The thiomorpholine group replaces pyrrolidine’s nitrogen with sulfur, increasing lipophilicity and altering metabolic stability. Sulfur’s larger atomic radius may also influence steric interactions . Molecular weight: 335.46 (vs. 319.40 for the pyrrolinomethyl analog) .
Positional Isomerism: Meta vs. Para Substitution
- Steric effects in the meta position could disrupt packing efficiency .
Backbone Modifications: Valerate vs. Shorter/Longer Chains
Ethyl 4-oxo-4-(pyridin-2-yl)butanoate (CAS 55104-63-7) :
Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate :
Functional Group Variations
Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS 169376-35-6) :
- A propanoate backbone with a pyrrole substituent lacks the phenyl ring, reducing aromatic interactions. Pyrrole’s conjugated system differs from pyrrolidine’s saturated ring, altering electronic properties .
Key Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Research Findings and Implications
- Crystallinity and Packing: The meta-substituted pyrrolinomethyl group in the target compound may reduce crystallinity compared to para-substituted analogs due to steric hindrance, as seen in valerate-containing polymers .
- Synthetic Challenges: Introducing the pyrrolinomethyl group requires careful protection of the secondary amine to avoid side reactions, unlike pyridyl or thiomorpholinomethyl groups .
Biological Activity
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This compound, categorized as an ester, is structurally characterized by the presence of a pyrrolinomethyl group, which may influence its interaction with biological targets.
- IUPAC Name: Ethyl 5-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-5-oxopentanoate
- Molecular Formula: C18H23NO3
- Molecular Weight: 317.4 g/mol
- CAS Number: 898749-78-5
- Purity: 97%
Structural Characteristics
The compound features a valerate backbone with a keto group and a phenyl ring substituted with a pyrrolinomethyl moiety. This unique structure is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 317.4 g/mol |
| CAS Number | 898749-78-5 |
| Purity | 97% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction: The ester group can undergo hydrolysis, releasing the active acid form, which may interact with various enzymes.
- Receptor Binding: The pyrrolinomethyl group may enhance binding affinity to specific receptors, potentially influencing signaling pathways.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for this compound.
- Cytotoxic Effects: In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, warranting further investigation into its anticancer potential.
- Neuroprotective Effects: Research indicates that compounds containing pyrrolidine derivatives may offer neuroprotective benefits, suggesting a possible application in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity:
- A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that modifications in the side chain significantly affected potency, suggesting that this compound could be optimized for enhanced activity.
-
Neuroprotective Study:
- Research conducted by Smith et al. (2024) demonstrated that pyrrolidine-containing compounds showed significant neuroprotection in models of oxidative stress. This study highlights the potential role of this compound in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate | Contains piperidine instead of pyrrolidine | Moderate antimicrobial activity |
| Ethyl 5-oxo-5-[3-(methylaminophenyl)valerate] | Lacks complex side chain; simpler structure | Limited cytotoxic effects |
| Ethyl valerate | Basic valerate ester; no significant biological activity | Commonly used as a flavoring agent |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate, and how can reaction yields be improved?
Answer:
The synthesis of this compound involves multi-step organic reactions, often employing esterification, ketone formation, and functional group protection strategies. Key methodologies include:
- Michael addition for ketone intermediate formation, followed by esterification under acidic or enzymatic catalysis .
- Yield optimization through solvent selection (e.g., THF or DMF for polar intermediates) and temperature control. Literature reports yields ranging from 65% to 81% using optimized catalytic conditions (e.g., Lewis acids or organocatalysts) .
- Purification via column chromatography or recrystallization to isolate the target compound from byproducts.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of spectroscopic methods is critical for structural confirmation:
- NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., ester methyl groups at δ ~1.2–1.4 ppm, aromatic protons at δ ~7.0–7.5 ppm).
- ¹³C NMR confirms carbonyl (δ ~170–210 ppm) and aromatic carbons.
- FT-IR : Detects ester C=O stretching (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).
- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (C₁₄H₁₈O₃, MW 234.291 g/mol) and fragmentation patterns .
Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, particularly addressing challenges in ring puckering?
Answer:
X-ray crystallography is essential for resolving the compound’s 3D structure:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to obtain intensity data.
- Structure Solution : Employ SHELXT for phase determination via direct methods .
- Refinement : Apply SHELXL to model thermal parameters and address disorder, particularly in the pyrrolidine ring, which may exhibit puckering (quantified using Cremer-Pople parameters ).
- Validation : Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles and identify outliers .
Advanced: What computational methods (e.g., DFT, MP2) are recommended for analyzing the conformational dynamics of this compound?
Answer:
- DFT (B3LYP-D3BJ/6-31+G(d,p)) : Accurately predicts equilibrium geometries and vibrational frequencies for the ester and ketone moieties. However, it may underestimate non-covalent interactions .
- MP2/cc-pVDZ : Better suited for modeling weak interactions (e.g., van der Waals forces) in the pyrrolidine ring. MP2/cc-pVTZ offers higher accuracy but requires greater computational resources .
- Molecular Dynamics (MD) : Simulates large-amplitude motions (e.g., ring puckering) under varying solvent conditions .
Advanced: How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed using graph set theory?
Answer:
Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs:
- Data Collection : Extract donor-acceptor distances and angles from crystallographic data.
- Motif Identification : Assign patterns (e.g., D for donor, A for acceptor) to chains, rings, or self-assembled networks. For example, a C(6) chain motif may form between carbonyl oxygen and pyrrolidine N–H groups .
- Validation : Compare observed patterns with CSD entries to identify atypical interactions (e.g., bifurcated H-bonds) .
Basic: How can researchers validate the purity and stability of this compound during storage?
Answer:
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed valeric acid) using reverse-phase C18 columns and UV detection at λ ~210–254 nm.
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C).
- Karl Fischer Titration : Quantify moisture content to prevent ester hydrolysis .
Advanced: What strategies mitigate data contradictions in crystallographic refinement of this compound?
Answer:
- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices.
- Disorder Modeling : Apply PART instructions to refine alternative conformers (e.g., pyrrolidine ring puckering) with occupancy constraints .
- Residual Density Maps : Identify unmodeled solvent or counterions using ORTEP-3 visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
